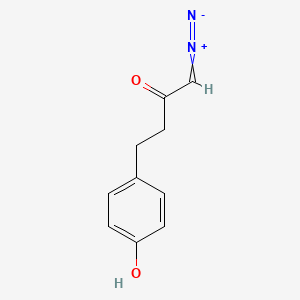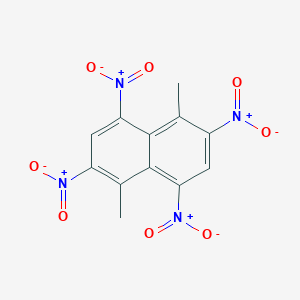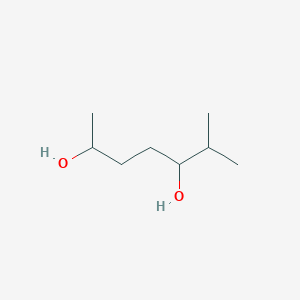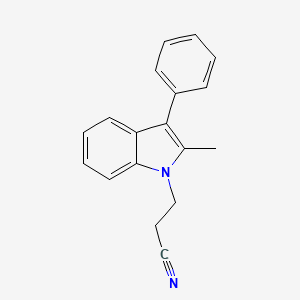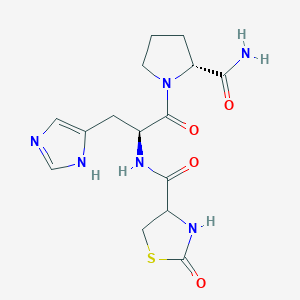
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is a complex organic compound that features a thiazolidine ring, a histidine residue, and a proline residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde, followed by cyclization. The histidine and proline residues are then introduced through peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amide and peptide bonds can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
科学研究应用
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and peptide residues can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
相似化合物的比较
Similar Compounds
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-L-prolinamide
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-alaninamide
Uniqueness
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is unique due to its specific combination of a thiazolidine ring with L-histidine and D-proline residues. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
53934-57-9 |
|---|---|
分子式 |
C15H20N6O4S |
分子量 |
380.4 g/mol |
IUPAC 名称 |
N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O4S/c16-12(22)11-2-1-3-21(11)14(24)9(4-8-5-17-7-18-8)19-13(23)10-6-26-15(25)20-10/h5,7,9-11H,1-4,6H2,(H2,16,22)(H,17,18)(H,19,23)(H,20,25)/t9-,10?,11+/m0/s1 |
InChI 键 |
UQLZLGQVVPXWAD-KHUXNXPUSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





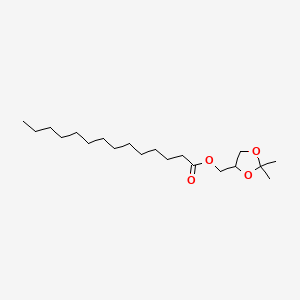
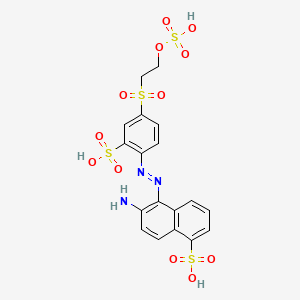
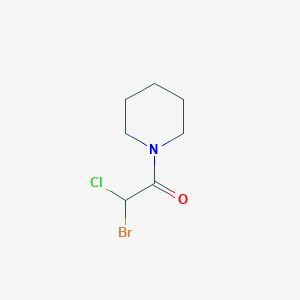
![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

